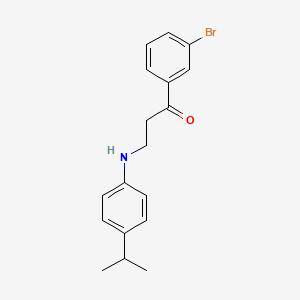

1-(3-Bromophenyl)-3-(4-isopropylanilino)-1-propanone

Description

1-(3-Bromophenyl)-3-(4-isopropylanilino)-1-propanone is an organic compound that belongs to the class of aromatic ketones This compound features a bromophenyl group and an isopropylanilino group attached to a propanone backbone

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(4-propan-2-ylanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO/c1-13(2)14-6-8-17(9-7-14)20-11-10-18(21)15-4-3-5-16(19)12-15/h3-9,12-13,20H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGWBGMGGDOBPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-(4-isopropylanilino)-1-propanone typically involves the following steps:

Formation of the Propanone Backbone: The propanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Attachment of the Isopropylanilino Group: The final step involves the nucleophilic substitution reaction where the isopropylanilino group is introduced to the propanone backbone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions. For example:

-

Aromatic Amination : Reacts with ammonia or amines in the presence of CuI/L-proline catalysts to form aryl amines.

-

Suzuki Coupling : Participates in palladium-catalyzed cross-couplings with boronic acids, enabling aryl-aryl bond formation.

Table 1: Substitution Reaction Parameters

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aromatic Amination | CuI (10 mol%), L-proline, DMSO, 80°C | 65–78 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, reflux | 72–85 |

Oxidation and Reduction

The propanone backbone and aromatic system are redox-active:

-

Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.

-

Oxidative Dearomatization : MnO₂ or DDQ oxidizes the bromophenyl ring, forming quinone-like structures.

Key Observations :

-

Reduction proceeds efficiently in ethanol at 25°C (90–95% yield).

-

Oxidation reactions require anhydrous conditions to avoid side product formation.

Condensation Reactions

The anilino group facilitates condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions to form imines .

-

Mannich Reactions : Combines with formaldehyde and secondary amines to generate β-amino ketone derivatives .

Optimized Mannich Conditions :

Functionalization of the Isopropylanilino Group

The 4-isopropylanilino moiety undergoes electrophilic substitution:

-

Nitration : HNO₃/AcOH at 0–5°C introduces nitro groups at the meta position relative to the isopropyl group .

-

Bromination : NBS in CCl₄ selectively brominates the anilino ring .

Table 2: Electrophilic Substitution Outcomes

| Reaction | Reagents | Major Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, AcOH, 0°C | 3-Nitro-4-isopropylaniline | 68 |

| Bromination | NBS, CCl₄, light | 3-Bromo-4-isopropylaniline | 74 |

Stability and Degradation Pathways

-

Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .

-

Photodegradation : UV exposure (254 nm) induces homolytic cleavage of the C–Br bond, forming aryl radicals .

Biological Activity and Mechanistic Insights

The compound’s bioactivity is linked to its interactions with enzymes and receptors:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₂₀BrNO

- Molecular Weight : 346.27 g/mol

- Melting Point : 117°C to 121°C

- Structure : The compound features a bromophenyl group and an isopropylanilino moiety attached to a propanone backbone, making it a versatile intermediate in organic synthesis.

Chemistry

In the realm of synthetic organic chemistry, 1-(3-Bromophenyl)-3-(4-isopropylanilino)-1-propanone serves as an important intermediate for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, enhancing its utility in developing new compounds.

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit biofilm formation in certain bacterial strains, which is crucial for combating infections associated with biofilms .

- Anticancer Properties : Research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells harboring specific mutations, such as the KIT D816V mutation. In vitro studies have demonstrated significant apoptosis in treated cancer cell lines.

Medicine

This compound is being explored for its potential therapeutic properties:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, which could lead to applications in treating inflammatory diseases.

- Multidrug Resistance Reversal : It may enhance the efficacy of conventional chemotherapeutic agents by inhibiting efflux pumps like P-glycoprotein, thereby increasing drug accumulation in resistant cancer cells.

Case Study 1: Anticancer Activity

In vitro experiments conducted on cancer cell lines with the KIT D816V mutation revealed that treatment with this compound resulted in:

- Induction of Apoptosis : Significant rates of apoptosis were observed, linked to oxidative stress induction.

Case Study 2: Multidrug Resistance

A study examined the compound's ability to reverse multidrug resistance:

- Enhanced Drug Accumulation : Co-administration with conventional drugs led to increased intracellular concentrations of these agents in resistant cell lines.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(4-isopropylanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

- 1-(3-Chlorophenyl)-3-(4-isopropylanilino)-1-propanone

- 1-(3-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone

- 1-(3-Methylphenyl)-3-(4-isopropylanilino)-1-propanone

Uniqueness: 1-(3-Bromophenyl)-3-(4-isopropylanilino)-1-propanone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s properties and applications.

Biological Activity

1-(3-Bromophenyl)-3-(4-isopropylanilino)-1-propanone, with the molecular formula C₁₈H₂₀BrNO, is a compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structure and potential biological activities. This compound features a bromophenyl group and an isopropylanilino moiety, contributing to its reactivity and interaction with biological targets.

Structure

- Chemical Formula : C₁₈H₂₀BrNO

- Molecular Weight : Approximately 356.27 g/mol

- Appearance : White to light yellow crystalline solid

- Melting Point : 117°C to 121°C

Functional Groups

The presence of a carbonyl group (C=O) classifies this compound as a ketone. The bromine atom in the bromophenyl group enhances electrophilicity, potentially influencing its biological activity.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell growth while sparing non-tumorigenic cells. Specific mechanisms include:

- Inhibition of Tumor Cell Motility : Studies have shown that certain derivatives can impede the movement of cancer cells, which is crucial for metastasis.

- Impact on Signaling Pathways : The compound may affect key signaling phosphoproteins involved in cancer progression.

Antimicrobial Activity

In addition to anticancer effects, there is evidence suggesting that this compound may exhibit antimicrobial properties. This activity could be linked to its structural features that allow interaction with microbial targets.

While specific mechanisms for this compound are still under investigation, it is hypothesized that it interacts with various biological receptors or enzymes, modulating their activity. The presence of both aromatic systems suggests potential interactions with biological pathways relevant to drug design.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving aryl halides and isopropylaniline. Key synthetic routes include:

- Reaction conditions typically require careful control of temperature and time to optimize yield.

- Solvents like dimethylformamide or dimethyl sulfoxide are commonly used.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Bromophenyl)-3-dimethylamino-1-propanone | C₁₈H₂₂BrN | Contains dimethylamino group; potential neuroactive properties. |

| N,N-Diethyl-3-bromobenzamide | C₁₅H₁₈BrN | Features an amide linkage; studied for anti-inflammatory effects. |

| 4-Bromo-N-isopropylaniline | C₁₈H₂₂BrN | Lacks a ketone; used in dye synthesis and as an intermediate. |

The unique combination of functional groups in this compound may confer distinct biological activities that are not present in these similar compounds.

Q & A

Basic: How is 1-(3-Bromophenyl)-3-(4-isopropylanilino)-1-propanone synthesized, and what are the optimal conditions for maximizing yield?

Answer:

The compound is synthesized via Claisen-Schmidt condensation, a base-catalyzed aldol reaction between an aromatic aldehyde and ketone. Microwave-assisted irradiation is employed to enhance reaction efficiency, reducing reaction time and improving yields compared to conventional heating. For the target compound, reaction of 3-bromophenylacetone with 4-isopropylaniline under microwave irradiation yields approximately 55.32% after purification (hexane washing). Key parameters include:

- Catalyst : Ag₃PW₁₂O₄₀ (heterogeneous catalyst, recoverable via centrifugation) .

- Solvent : Ethanol or chloroform/methanol for crystallization .

- Characterization : Confirmed via ¹H NMR (e.g., coupling constants for α,β-unsaturated ketones) and TLC monitoring .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons, while δ 5.2–6.5 ppm indicate α,β-unsaturated ketone protons. The isopropyl group shows a septet (δ ~2.9 ppm) and doublets (δ ~1.2 ppm) .

- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves the crystal structure, revealing a distorted tetrahedral geometry at the asymmetric carbon. Hydrogen-bonding patterns (N–H⋯O) form centrosymmetric dimers (R₂²(12) rings) . Data collection uses Mo Kα radiation (λ = 0.71073 Å) .

Basic: What initial cytotoxic activity has been observed against cancer cell lines?

Answer:

In MCF-7 breast cancer cells, the compound exhibits IC₅₀ = 22.41 µg/mL , significantly lower than analogs like 1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (IC₅₀ = 42.22 µg/mL). This suggests enhanced bioactivity from the 4-isopropyl group. Cytotoxicity is assessed via Presto Blue™ assay, with viability measured at 570/600 nm absorbance .

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| Target compound | 22.41 | |

| 3-Bromophenyl-p-tolyl analog | 42.22 |

Advanced: How do structural modifications influence cytotoxicity in halogen-substituted chalcone derivatives?

Answer:

- Halogen Effects : Bromine at the 3-position enhances cytotoxicity compared to chlorine (e.g., 3-bromo vs. 4-chloro analogs) due to increased lipophilicity and electron-withdrawing effects .

- Substituent Positioning : 4-Isopropyl groups improve activity over methyl or tolyl groups by optimizing steric bulk and hydrophobic interactions with cellular targets .

- α,β-Unsaturation : The conjugated ketone system is critical for intercalation or electrophilic reactivity with biomolecules .

Advanced: What intermolecular interactions stabilize its crystal structure, and how are they analyzed?

Answer:

Centrosymmetric dimers form via N–H⋯O hydrogen bonds (N1–H⋯O1; d = 2.02 Å, ∠ = 169°). Graph-set analysis (Bernstein notation) identifies R₂²(12) motifs. Weak van der Waals interactions (C–H⋯π) further stabilize packing. Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯O = 25%, H⋯H = 55%) .

Advanced: How can computational methods predict its electronic and nonlinear optical (NLO) properties?

Answer:

- DFT Studies : B3LYP/6-311++G(d,p) calculations determine HOMO-LUMO gaps (~4.2 eV), polarizability (α = 2.8 × 10⁻²⁴ esu), and hyperpolarizability (β = 1.5 × 10⁻³⁰ esu), indicating NLO potential .

- Natural Bond Orbital (NBO) : Delocalization interactions (e.g., LP(O) → σ*(C–Br)) explain charge transfer dynamics .

Advanced: What challenges arise in stereochemical analysis, particularly for enantiomer resolution?

Answer:

Enantiomorph-polarity estimation via Rogers’ η parameter may fail for near-centrosymmetric structures, yielding false chirality indicators. Flack’s x parameter (based on twin-component scattering) is more robust, converging rapidly in least-squares refinement. For the target compound, x ≈ 0.01 confirms negligible twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.